1-(3-Chlorobenzyl)-N-methylpiperidin-4-amine
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Overview
Description
1-(3-Chlorobenzyl)-N-methylpiperidin-4-amine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a 3-chlorobenzyl group attached to the nitrogen atom of a piperidine ring, with an additional methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-N-methylpiperidin-4-amine typically involves the reaction of 3-chlorobenzyl chloride with N-methylpiperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at a temperature ranging from room temperature to reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)-N-methylpiperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Chlorobenzyl)-N-methylpiperidin-4-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorobenzyl)piperazine: Shares a similar structure but lacks the methyl group on the nitrogen atom.
Benzyl chloride: Contains a benzyl group instead of a 3-chlorobenzyl group.
Uniqueness
1-(3-Chlorobenzyl)-N-methylpiperidin-4-amine is unique due to the presence of both the 3-chlorobenzyl group and the N-methylpiperidine moiety, which confer specific chemical and biological properties that distinguish it from other related compounds.
Properties
Molecular Formula |
C13H19ClN2 |
---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C13H19ClN2/c1-15-13-5-7-16(8-6-13)10-11-3-2-4-12(14)9-11/h2-4,9,13,15H,5-8,10H2,1H3 |
InChI Key |
OFMQVPYNQFHXAT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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